An In-depth Technical Guide to the Chemical Properties and Applications of 2-(2-Bromoethyl)-2-ethyl-1,3-dioxolane
An In-depth Technical Guide to the Chemical Properties and Applications of 2-(2-Bromoethyl)-2-ethyl-1,3-dioxolane
Abstract
2-(2-Bromoethyl)-2-ethyl-1,3-dioxolane is a bifunctional organic compound of significant interest to the synthetic chemistry community, particularly within pharmaceutical and materials science research. This molecule strategically combines a reactive primary alkyl bromide with a stable cyclic ketal (dioxolane), which serves as a protecting group for a ketone. This arrangement allows for selective chemical transformations at the bromoethyl moiety under conditions that preserve the masked carbonyl functionality. This guide provides a comprehensive overview of the compound's physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity. It further explores its utility as a versatile building block, detailing reaction mechanisms and providing actionable protocols for its application in complex molecular synthesis.
Physicochemical and Spectroscopic Characterization
2-(2-Bromoethyl)-2-ethyl-1,3-dioxolane, also known as 4-bromo-2-butanone ethylene ketal, is a valuable synthetic intermediate. Its properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 10494-04-9 | [1] |
| Molecular Formula | C7H13BrO2 | [2] |
| Molecular Weight | 209.08 g/mol | [2] |
| Appearance | Clear, colorless to yellow or pale brown liquid | [1][3] |
| Boiling Point | 68-70 °C at 8 mmHg | [4] |
| Density | 1.373 g/mL at 25 °C (lit.) | N/A |
| Refractive Index (n20/D) | 1.479 (lit.) | [4] |
| Flash Point | 65 °C (149 °F) - closed cup | |
| Solubility | Soluble in common organic solvents like diethyl ether, pentane, and dioxane. | [5][6] |
| Stability | Contains sodium bicarbonate or silver as a stabilizer. Sensitive to light, air, and heat. | [3] |
Spectroscopic Profile
The structural identity of 2-(2-Bromoethyl)-2-ethyl-1,3-dioxolane is unequivocally confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear map of the hydrogen environments within the molecule. A representative spectrum would show:
-
A triplet corresponding to the methyl protons (-CH₃).
-
A quartet for the methylene protons of the ethyl group (-CH₂CH₃).
-
A triplet for the methylene protons adjacent to the bromine atom (-CH₂Br).
-
A triplet for the methylene protons adjacent to the dioxolane ring (-CH₂-C).
-
A multiplet for the four equivalent protons of the ethylene glycol unit (-OCH₂CH₂O-).[6][7]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum complements the ¹H NMR by identifying all unique carbon environments:
-
A signal for the methyl carbon.
-
A signal for the methylene carbon of the ethyl group.
-
A signal for the carbon atom bonded to bromine.
-
A signal for the methylene carbon adjacent to the dioxolane ring.
-
A signal for the two equivalent carbons of the dioxolane ring (-OCH₂CH₂O-).
-
A characteristic quaternary carbon signal for the C2 of the dioxolane ring (the ketal carbon).[6]
-
-
IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present. Key absorptions include:
-
Strong C-H stretching vibrations from the alkyl groups.
-
Prominent C-O stretching bands characteristic of the cyclic ether (dioxolane) system.
-
A C-Br stretching vibration at lower frequencies.
-
Synthesis and Purification
The synthesis of 2-(2-Bromoethyl)-2-ethyl-1,3-dioxolane is typically achieved through the protection of a ketone, a fundamental strategy in multistep organic synthesis.
Synthetic Strategy: The Logic of Ketal Protection
The core of the synthesis involves the formation of a cyclic ketal from 4-bromo-2-butanone and ethylene glycol. The purpose of the dioxolane group is to act as a protecting group for the ketone. Ketones are susceptible to attack by a wide range of nucleophiles and are reactive under both acidic and basic conditions. By converting the ketone to a ketal, its reactivity is masked, allowing for selective chemistry to be performed on other parts of the molecule—in this case, the alkyl bromide. The dioxolane group is stable under basic, neutral, and reductive conditions but can be readily removed (deprotected) under aqueous acidic conditions to regenerate the ketone.[8][9][10]
Detailed Experimental Protocol: Ketalization
This protocol describes a standard procedure for the synthesis of the title compound.
Materials:
-
4-Bromo-2-butanone
-
Ethylene glycol
-
p-Toluenesulfonic acid (PTSA) or other acid catalyst
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-bromo-2-butanone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of PTSA (0.02 eq).
-
Add toluene to the flask to azeotropically remove the water formed during the reaction.
-
Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, or when TLC analysis indicates the complete consumption of the starting ketone, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by vacuum distillation to yield 2-(2-Bromoethyl)-2-ethyl-1,3-dioxolane as a clear liquid.[5][6]
Purification and Characterization Workflow
The following diagram illustrates the logical flow from the crude reaction mixture to the final, characterized product.
Caption: Workflow for the synthesis and purification of the target compound.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 2-(2-Bromoethyl)-2-ethyl-1,3-dioxolane stems from the orthogonal reactivity of its two key functional groups.
Reactivity of the Bromoethyl Moiety: Nucleophilic Substitution
The primary alkyl bromide is an excellent electrophile for bimolecular nucleophilic substitution (Sₙ2) reactions. The bromine atom is a good leaving group, and the primary carbon is sterically unhindered, allowing for efficient attack by a wide range of nucleophiles.[11]
Common nucleophiles include:
-
Amines (primary and secondary)
-
Azide ion (N₃⁻)
-
Cyanide ion (CN⁻)
-
Thiolates (RS⁻)
-
Carboxylates (RCOO⁻)
-
Dithianes[4]
This reactivity allows for the facile introduction of a -(CH₂)₂-Nu fragment onto a molecule, which after deprotection, yields a ketone with a functionalized side chain.
Caption: Generalized Sₙ2 mechanism at the bromoethyl group.
Stability and Deprotection of the Dioxolane Group
The 1,3-dioxolane ring is robust and inert to most basic, nucleophilic, and reducing conditions, making it an ideal protecting group. However, it is readily cleaved by acid-catalyzed hydrolysis.[10] The mechanism involves protonation of one of the dioxolane oxygens, followed by ring-opening and subsequent attack by water, ultimately regenerating the ketone and ethylene glycol.[8][9] This selective lability is a cornerstone of its utility. It's important to note that anhydrous acidic conditions, such as HCl in an organic solvent, may be tolerated if water is rigorously excluded.[12]
Applications in Synthetic Chemistry
The dual functionality of 2-(2-Bromoethyl)-2-ethyl-1,3-dioxolane makes it a powerful tool in the synthesis of complex molecules.
Role as a Functionalized Ketone Synthon
This compound serves as a synthetic equivalent, or "synthon," for the 4-oxohexyl cation. It allows chemists to perform nucleophilic additions at the terminal position and then later reveal the ketone functionality. This strategy is widely used in the synthesis of natural products and pharmaceutical agents. For instance, it can be used as a starting reagent for various fatty acids and in the total synthesis of complex molecules like 1-deoxy-castanospermine.[4]
Use in Cross-Coupling Reactions
The bromoethyl group can participate in metal-catalyzed cross-coupling reactions. For example, a copper-catalyzed borylation can convert the alkyl bromide into a key organotrifluoroborate reagent, which can then be used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with aryl or heteroaryl halides.[4] This significantly expands its synthetic potential beyond simple nucleophilic substitution.
Potential in Drug Development
While direct application as a therapeutic agent is not its primary role, this compound is a valuable intermediate in the synthesis of pharmaceutically active molecules. Its structure is relevant to building blocks used in creating inhibitors for enzymes like cyclin-dependent kinase 9 (CDK9) or in the synthesis of complex heterocyclic systems found in various drug candidates.[13][14] The ability to introduce a keto-alkyl chain is a common requirement in the design of molecules that target specific biological pathways.
Safety and Handling
2-(2-Bromoethyl)-2-ethyl-1,3-dioxolane is a hazardous chemical and must be handled with appropriate precautions.
-
Hazards: It is classified as acutely toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Some sources also indicate it is suspected of causing genetic defects.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[15] Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated place away from heat and ignition sources. The container should be kept tightly closed, often under an inert atmosphere, as the compound can be sensitive to light and air.[15] It is often shipped and stored with a stabilizer like sodium bicarbonate.
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Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
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Wikipedia. (n.d.). Dioxolane. Retrieved from [Link]
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ResearchGate. (2019, May 16). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter? Retrieved from [Link]
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MDPI. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative. Retrieved from [Link]
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MDPI. (2021). Benzo[f]indole-4,9-dione Derivatives Effectively Inhibit the Growth of Triple-Negative Breast Cancer. Retrieved from [Link]
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ResearchGate. (2021). Identification of Novel CDK9 Inhibitors with Better Inhibitory Activity and Higher Selectivity for Cancer Treatment by an Effective Two-Stage Virtual Screening Strategy. Retrieved from [Link]
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